(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester
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Overview
Description
(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.315. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
Chiral Cyclic Amino Acid Esters : Compounds similar to "(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester" have been synthesized for their potential as chiral cyclic amino acid esters. For example, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from cis- and trans-5-hydroxypipecolic acid ethyl esters via intramolecular lactonization. Such compounds are characterized for their molecular structures using techniques like 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Crystal Structure Analysis : Detailed crystallographic studies are conducted to determine the exact molecular structure and spatial arrangement of these compounds. Understanding the crystal structure aids in the elucidation of the compound's properties and potential applications in material science and pharmaceuticals (Moriguchi et al., 2014).
Applications in Organic Synthesis
Synthetic Intermediates : These compounds serve as intermediates in the synthesis of more complex molecules. For instance, concise synthesis methods have been developed for related compounds, highlighting their role in creating novel molecules with potential biological activities (Jiang et al., 2009).
Diels-Alder Reactions : Some derivatives of "this compound" have been studied for their reactivity in Diels-Alder reactions, which are pivotal in the synthesis of cyclic compounds. Such studies are crucial for developing new synthetic pathways and understanding reaction mechanisms (Padwa et al., 2003).
Potential Applications
Material Science : The study of these compounds extends to their potential applications in material science, particularly in the development of new polymeric materials or as scaffolds in sol/gel processes. Their unique molecular structures can impart specific properties to the materials, such as enhanced stability or novel functionalities (Kir et al., 2010).
Catalysis : Certain derivatives are explored for their catalytic properties, particularly in polymerization reactions. The unique structural features of these compounds can influence their catalytic efficiency and selectivity, making them valuable in developing new catalytic systems (Mathew et al., 1996).
Mechanism of Action
Target of Action
Similar compounds like bicyclo[222]octenones have been studied for their photochemical properties .
Biochemical Pathways
The oxidative decarbonylation process mentioned above could potentially affect various biochemical pathways, particularly those involving oxidation-reduction reactions .
Result of Action
The production of polysubstituted cyclohexenes through oxidative decarbonylation could potentially have various effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For example, the photochemical properties of similar compounds suggest that light exposure could potentially influence their action .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(5-oxo-2-bicyclo[2.2.2]octanyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-6-9-5-4-8(10)7-11(9)15/h8-10H,4-7H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLFGDVZMUEZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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